N-(4-{[(1Z)-3-(4-Methylphenyl)-3-oxoprop-1-EN-1-YL]amino}benzenesulfonyl)guanidine
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Overview
Description
N-(4-{[(1Z)-3-(4-Methylphenyl)-3-oxoprop-1-EN-1-YL]amino}benzenesulfonyl)guanidine is a complex organic compound with a unique structure that combines a sulfonyl group, a guanidine moiety, and an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(1Z)-3-(4-Methylphenyl)-3-oxoprop-1-EN-1-YL]amino}benzenesulfonyl)guanidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with an appropriate amine to form an imine intermediate.
Sulfonylation: The imine intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Guanidination: Finally, the sulfonylated intermediate is treated with guanidine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(1Z)-3-(4-Methylphenyl)-3-oxoprop-1-EN-1-YL]amino}benzenesulfonyl)guanidine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Reduced forms of the original compound with the sulfonyl group intact.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[(1Z)-3-(4-Methylphenyl)-3-oxoprop-1-EN-1-YL]amino}benzenesulfonyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{[(1Z)-3-(4-Methylphenyl)-3-oxoprop-1-EN-1-YL]amino}benzenesulfonyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
Uniqueness
N-(4-{[(1Z)-3-(4-Methylphenyl)-3-oxoprop-1-EN-1-YL]amino}benzenesulfonyl)guanidine is unique due to its combination of a sulfonyl group, a guanidine moiety, and an aromatic ring. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
2-[4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-12-2-4-13(5-3-12)16(22)10-11-20-14-6-8-15(9-7-14)25(23,24)21-17(18)19/h2-11,20H,1H3,(H4,18,19,21)/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOFRSYETONKNY-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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